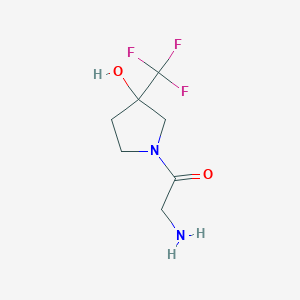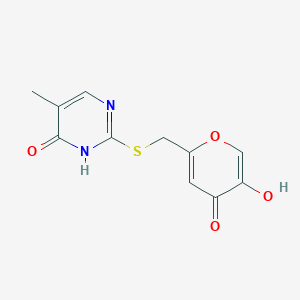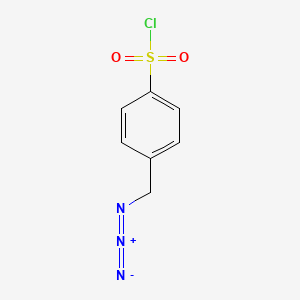
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is known for its versatility and is commonly used in the synthesis of biologically active compounds .Applications De Recherche Scientifique
Biodegradation and Environmental Fate
Research has explored the biodegradation and environmental fate of similar compounds, such as ethyl tert-butyl ether (ETBE), which undergoes aerobic biodegradation through hydroxylation, leading to various intermediates. Microorganisms capable of ETBE degradation have been identified in soil and groundwater, highlighting the microbial pathways that might be relevant for similar compounds like 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid. These findings suggest potential environmental resilience and biodegradability under certain conditions (Thornton et al., 2020).
Sorption Characteristics
The sorption behavior of related phenoxy herbicides to soil and organic matter provides insights into environmental interactions relevant to this compound. Studies indicate that organic matter and iron oxides play significant roles in the sorption of phenoxy herbicides, with implications for mobility and bioavailability in environmental contexts (Werner, Garratt, & Pigott, 2012).
Biotechnological and Pharmaceutical Applications
Lactic acid production from biomass, which involves similar hydroxycarboxylic acids, showcases the utility of these compounds in creating sustainable chemicals for various applications. This process exemplifies the potential of this compound in biotechnological and pharmaceutical contexts, contributing to the development of biodegradable polymers and other valuable chemicals (Gao, Ma, & Xu, 2011).
Antioxidant Properties and Therapeutic Potential
The antioxidant properties of hydroxycinnamic acids, structurally related to this compound, suggest potential therapeutic applications. These compounds have been studied for their ability to scavenge free radicals and reduce oxidative stress, indicating possible benefits in managing diseases related to oxidative damage (Razzaghi-Asl et al., 2013).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring , which is a common structural component in many biologically active compounds. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds containing a pyrrolidine ring can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially influence the compound’s bioavailability.
Analyse Biochimique
Biochemical Properties
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The compound is known to interact with enzymes involved in metabolic pathways, such as those in the propionic acid pathway . These interactions often involve binding to the active sites of enzymes, influencing their activity and, consequently, the metabolic flux. Additionally, this compound may interact with proteins involved in cellular signaling, potentially affecting various cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the endocytosis process, cell cycle progression, and cellular respiration in yeast cells . These effects suggest that this compound may target central regulators of cellular homeostasis, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound’s effects can change over time, with potential degradation or transformation into other metabolites . Long-term exposure to this compound may lead to sustained changes in cellular processes, such as prolonged alterations in gene expression or metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and potential organ damage . Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the propionic acid pathway . It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can influence metabolic flux and the levels of various metabolites, potentially impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its activity and function, as well as its accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . Understanding the subcellular distribution of this compound is essential for elucidating its precise biological roles.
Propriétés
IUPAC Name |
2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-14-8-5-10(4-7(8)11)6(2)9(12)13/h6-8,11H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZWHNLGTANWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (2R)-2-[(2S)-piperidin-2-ylformamido]propanoate hydrochloride](/img/structure/B1478060.png)

![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)





![4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1478071.png)
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)
